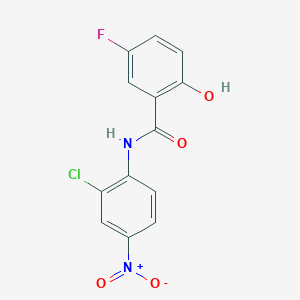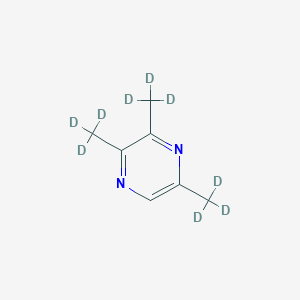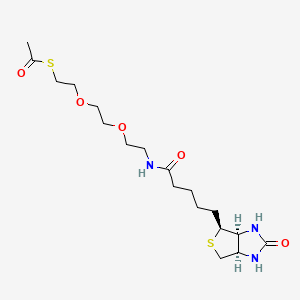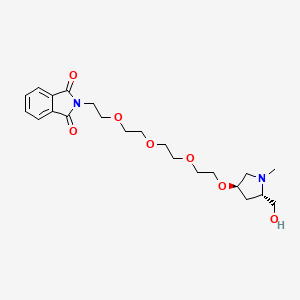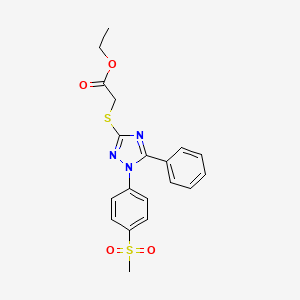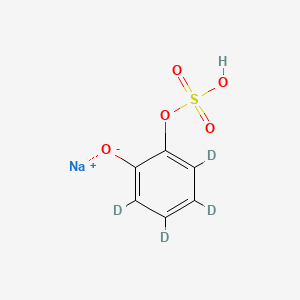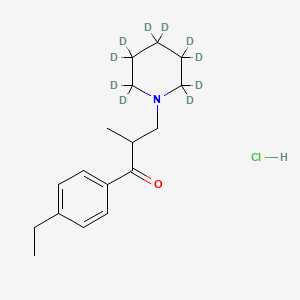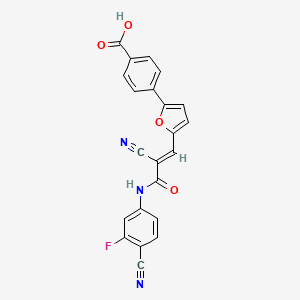
Vim-2-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vim-2-IN-1 is a compound known for its antibacterial properties, specifically as an inhibitor of beta-lactamase enzymes. Beta-lactamases are enzymes produced by bacteria that provide resistance to beta-lactam antibiotics such as penicillins, cephalosporins, and carbapenems. This compound targets metallo-beta-lactamases, including Verona integron-encoded metallo-beta-lactamase (VIM-2), German imipenemase-1 (GIM-1), and New Delhi metallo-beta-lactamase (NDM-1), making it a valuable compound in combating antibiotic resistance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vim-2-IN-1 involves the preparation of a triazole-based inhibitor. The synthetic route typically includes the following steps:
Formation of the triazole ring: This is achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of functional groups: Various functional groups are introduced to enhance the inhibitory activity against beta-lactamases.
Purification: The compound is purified using techniques such as chromatography to obtain a high-purity product
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These reactors are used to carry out the cycloaddition reaction and subsequent functionalization steps.
Purification and crystallization: The product is purified and crystallized to achieve the desired purity levels.
Quality control: Rigorous quality control measures are implemented to ensure consistency and efficacy of the final product
Analyse Des Réactions Chimiques
Types of Reactions
Vim-2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the triazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Various halides, alkylating agents
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against beta-lactamases .
Applications De Recherche Scientifique
Vim-2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of metallo-beta-lactamases.
Biology: Investigated for its potential to combat bacterial infections by inhibiting beta-lactamase enzymes.
Medicine: Explored as a potential therapeutic agent to treat infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of new antibacterial agents and formulations
Mécanisme D'action
Vim-2-IN-1 exerts its effects by binding to the active site of metallo-beta-lactamases, thereby inhibiting their activity. The compound interacts with the zinc ions present in the active site, preventing the hydrolysis of beta-lactam antibiotics. This inhibition restores the efficacy of beta-lactam antibiotics against resistant bacterial strains .
Comparaison Avec Des Composés Similaires
Similar Compounds
NDM-1 inhibitors: Compounds that inhibit New Delhi metallo-beta-lactamase-1.
GIM-1 inhibitors: Compounds that inhibit German imipenemase-1.
IMP-type inhibitors: Compounds that inhibit IMP-type metallo-beta-lactamases
Uniqueness
Vim-2-IN-1 is unique due to its moderate inhibitory activity against multiple metallo-beta-lactamases, including VIM-2, GIM-1, and NDM-1. This broad-spectrum activity makes it a valuable compound in the fight against antibiotic resistance .
Propriétés
Formule moléculaire |
C12H13IN4O4S |
|---|---|
Poids moléculaire |
436.23 g/mol |
Nom IUPAC |
[5-[[(4-iodophenyl)sulfonylamino]methyl]-2H-triazol-4-yl]methyl acetate |
InChI |
InChI=1S/C12H13IN4O4S/c1-8(18)21-7-12-11(15-17-16-12)6-14-22(19,20)10-4-2-9(13)3-5-10/h2-5,14H,6-7H2,1H3,(H,15,16,17) |
Clé InChI |
XYPUWRGAZUOXMX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=NNN=C1CNS(=O)(=O)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


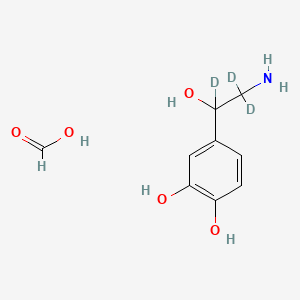
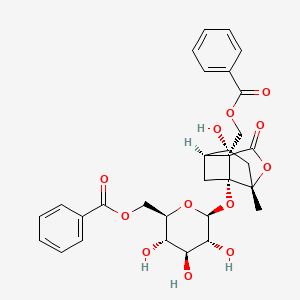
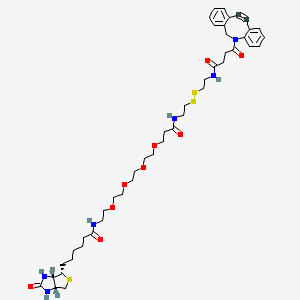
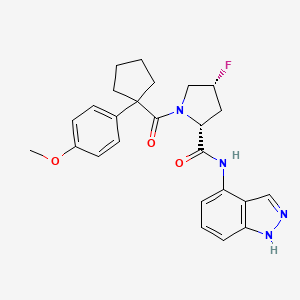
![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)
